molecular formula C26H57N2O5P B1424827 N,N,N-Trimethyl-3-stearamidopropan-1-aminium dimethyl phosphate CAS No. 27870-96-8

N,N,N-Trimethyl-3-stearamidopropan-1-aminium dimethyl phosphate

Cat. No. B1424827
CAS RN: 27870-96-8
M. Wt: 508.7 g/mol
InChI Key: CHDAPEWXBNJEQZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of N,N,N-Trimethyl-3-stearamidopropan-1-aminium dimethyl phosphate is C26H57N2O5P, and its molecular weight is 508.71 . The detailed molecular structure is not provided in the search results.

Scientific Research Applications

Nitrification Inhibition in Agriculture

One application of phosphorus-containing compounds similar to N,N,N-Trimethyl-3-stearamidopropan-1-aminium dimethyl phosphate is in agriculture as nitrification inhibitors. For example, 3,4-Dimethylpyrazole phosphate (DMPP) has been shown to reduce nitrate leaching and potentially decrease nitrous oxide emissions, without negatively affecting methane oxidation in soil, thereby offering potential benefits in improving crop yields (Zerulla et al., 2001).

Catalytic Amination of Biomass-based Alcohols

Compounds like N,N,N-Trimethyl-3-stearamidopropan-1-aminium dimethyl phosphate may be used in catalytic amination processes. Amines, derived from reactions involving compounds like trimethylamines, have extensive applications in the manufacture of agrochemicals, pharmaceuticals, detergents, fabric softeners, and other products (Pera‐Titus & Shi, 2014).

Flame Inhibition

Phosphorus-containing compounds are explored for their flame inhibition properties. For instance, studies on dimethyl methylphosphonate (DMMP) and trimethyl phosphate (TMP) have demonstrated their effectiveness in reducing the intensity of flames, which could be relevant for fire safety applications (Siow & Laurendeau, 2004).

DNA Strand Breakage Studies

In radiolysis studies, compounds like trimethyl phosphate have been used as models to understand DNA strand breakage, demonstrating their utility in molecular biology and genetic research (Schuchmann & Sonntag, 1984).

Histone Demethylation Research

N,N,N-Trimethyl-3-stearamidopropan-1-aminium dimethyl phosphate-like compounds are used in studying histone demethylation. The N-demethylation reactions of trimethylamines help model the demethylation of lysine residues in histones, an essential process in epigenetic regulation (Alberro et al., 2017).

Base Hydrolysis Studies

Research on the base hydrolysis of trimethyl phosphate demonstrates its reactivity and potential applications in chemical synthesis and analytical chemistry. This includes understanding reaction mechanisms and developing new synthetic methods (Hendry & Sargeson, 1984).

Safety And Hazards

The safety data sheet for N,N,N-Trimethyl-3-stearamidopropan-1-aminium dimethyl phosphate indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

dimethyl phosphate;trimethyl-[3-(octadecanoylamino)propyl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50N2O.C2H7O4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)25-22-20-23-26(2,3)4;1-5-7(3,4)6-2/h5-23H2,1-4H3;1-2H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDAPEWXBNJEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.COP(=O)([O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H57N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N-Trimethyl-3-stearamidopropan-1-aminium dimethyl phosphate

CAS RN

27870-96-8
Record name 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxooctadecyl)amino]-, dimethyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27870-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl-3-((1-oxooctadecyl)amino)propylammonium dimethyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027870968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium dimethyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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